molecular formula C20H19NO2S2 B4712724 3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4712724
M. Wt: 369.5 g/mol
InChI Key: ZJGDPAIKRTWSSJ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as EMT, is a synthetic compound that belongs to the thiazolidinone family. EMT has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of EMT is not fully understood. However, it has been proposed that EMT exerts its effects by inhibiting the activity of various enzymes and signaling pathways. EMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. EMT has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EMT has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. EMT has also been found to reduce inflammation and oxidative stress in various tissues. Additionally, EMT has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMT in lab experiments is its high purity and stability. EMT is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using EMT is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of EMT. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of cardiovascular diseases such as atherosclerosis. Additionally, further studies are needed to fully understand the mechanism of action of EMT and its effects on various signaling pathways and enzymes.

Scientific Research Applications

EMT has been found to have a wide range of potential scientific research applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. EMT has also been studied for its potential use in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases. Additionally, EMT has been found to have antimicrobial activity against various microorganisms.

properties

IUPAC Name

(5E)-3-ethyl-5-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-3-21-19(22)18(25-20(21)24)12-15-7-5-9-17(11-15)23-13-16-8-4-6-14(2)10-16/h4-12H,3,13H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGDPAIKRTWSSJ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC(=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC(=C3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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